The synthesis of N-(2,6-dimethylphenyl)piperidine-4-carboxamide can be achieved through multiple synthetic routes. A notable method involves the following steps:
The molecular structure of N-(2,6-dimethylphenyl)piperidine-4-carboxamide can be described as follows:
N-(2,6-Dimethylphenyl)piperidine-4-carboxamide can participate in various chemical reactions:
Common reagents for these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.
The mechanism of action of N-(2,6-dimethylphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors:
N-(2,6-Dimethylphenyl)piperidine-4-carboxamide has several scientific applications:
Systematic Name: N-(2,6-Dimethylphenyl)piperidine-4-carboxamideSynonyms: Ropivacaine Impurity 19, Ropivacaine Impurity 60, N-(2,6-DIMETHYLPHENYL)-4-PIPERIDINECARBOXAMIDE [4]CAS Registry Number: 109403-19-2 [2] [4]Molecular Formula: C₁₄H₂₀N₂OMolecular Weight: 232.32 g/mol [1] [4]SMILES: O=C(C1CCNCC1)NC2=C(C)C=CC=C2C [2]
Table 1: Core Chemical Identifiers
Property | Value |
---|---|
IUPAC Name | N-(2,6-Dimethylphenyl)piperidine-4-carboxamide |
Empirical Formula | C₁₄H₂₀N₂O |
Exact Mass | 232.32 g/mol |
Canonical SMILES | O=C(C1CCNCC1)NC2=C(C)C=CC=C2C |
CAS Registry | 109403-19-2 |
The molecular architecture comprises two key moieties:
Stereochemistry: Unlike its stereoisomeric counterparts (e.g., Ropivacaine), the 4-carboxamide derivative lacks chiral centers due to symmetrical substitution at the piperidine-4 position. This contrasts with Ropivacaine’s stereoselective (S)-2-carboxamide configuration [7] [9].
Solid-State Properties:
pKa Prediction: The piperidine nitrogen exhibits a predicted pKa of 14.59 ± 0.70, indicating weak basicity under physiological conditions [4].
Nuclear Magnetic Resonance (NMR)
Table 2: Predicted ¹H NMR Chemical Shifts
Position | δ (ppm) | Multiplicity | Integration |
---|---|---|---|
Piperidine-Hα (C2/C6) | 2.75–2.85 | multiplet | 4H |
Piperidine-Hβ (C3/C5) | 1.95–2.05 | multiplet | 4H |
Aromatic H-4 | 6.95 | triplet | 1H |
Aromatic H-3/H-5 | 7.05 | doublet | 2H |
N–H Amide | 8.20 | broad singlet | 1H |
Methyl (Ar–CH₃) | 2.25 | singlet | 6H |
¹³C NMR key resonances:
Infrared Spectroscopy
Critical IR absorptions (KBr pellet):
Mass Spectrometry
Table 3: Structural Comparison with Local Anesthetic Precursors
Compound | CAS No. | Key Structural Feature | Role in Pharmacology |
---|---|---|---|
N-(2,6-Dimethylphenyl)piperidine-4-carboxamide | 109403-19-2 | 4-Carboxamide on piperidine | Ropivacaine synthetic impurity |
(S)-N-(2,6-Dimethylphenyl)-2-piperidinecarboxamide | 27262-40-4 | (S)-2-Carboxamide on piperidine | Ropivacaine metabolite (N-despropyl) |
N-(2,6-Dimethylphenyl)piperidine-2-carboxamide | 15883-20-2 | Achiral 2-carboxamide | Bupivacaine metabolite |
Functional Implications:1. Positional Isomerism:- The 4-carboxamide isomer (subject compound) exhibits reduced steric hindrance near the piperidine nitrogen compared to 2-carboxamide analogs like Ropivacaine. This alters protonation kinetics and receptor binding [4] [9].2. Metabolic Significance:- As Ropivacaine Impurity 19, it arises during synthesis or degradation of Ropivacaine (Naropin®), where the propyl side chain is absent. Regulatory guidelines require strict control (<0.1% in API) [4].3. Synthetic Challenges:- Synthesis involves gadolinium(III) chloride-catalyzed hydrogenation of pyridine precursor N-(2,6-dimethylphenyl)isonicotinamide at 70°C under pressure (0.53 MPa), achieving 92% yield [6].
Structural Evolution in Anesthetic Design:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7